N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13542773
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O2 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m1/s1 |
| Standard InChI Key | WIFCOVSCMHDIRQ-MRVPVSSYSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1CCCN(C1)C(=O)CN |
| SMILES | CC(=O)NC1CCCN(C1)C(=O)CN |
| Canonical SMILES | CC(=O)NC1CCCN(C1)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide (IUPAC name: N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide) possesses a molecular formula of C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol. Its structure integrates three critical components:
-
A piperidine ring with R-configuration at the third position, ensuring stereochemical specificity.
-
An amino-acetyl group (-NH-CO-CH₂-NH₂) attached to the piperidine nitrogen.
-
An acetamide moiety (-NH-CO-CH₃) at the C3 position of the ring.
The compound’s stereochemistry is encoded in its Standard InChIKey (WIFCOVSCMHDIRQ-MRVPVSSYSA-N), which distinguishes it from its S-enantiomer. Computational modeling suggests that the R-configuration optimizes hydrogen-bonding interactions with biological targets, particularly those involving chiral recognition sites.
Table 1: Molecular Descriptors of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O₂ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]acetamide |
| SMILES | CC(=O)N[C@@H]1CCCN(C1)C(=O)CN |
| Topological Polar Surface Area | 95.7 Ų |
Synthesis and Purification Strategies
The synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide involves a multi-step sequence prioritizing stereochemical control and functional group compatibility:
Stepwise Synthetic Route
-
Piperidine Ring Formation: Cyclization of a linear precursor (e.g., 5-aminopentanol) under acidic conditions generates the piperidine scaffold.
-
Chiral Resolution: The racemic mixture is separated using chiral chromatography or enzymatic resolution to isolate the R-enantiomer.
-
Amino-Acetylation: Reaction with chloroacetyl chloride followed by ammoniation introduces the 2-aminoacetyl group.
-
Acetamide Installation: Acylation with acetic anhydride at the C3 amine completes the structure.
Key Challenges:
-
Maintaining enantiomeric purity during functionalization steps.
-
Avoiding N-overacylation during the final acetamide coupling.
Purification typically employs reverse-phase HPLC (≥98% purity), with yields averaging 35–40% across industrial-scale protocols.
Biological Activity and Mechanistic Insights
While direct target validation studies remain limited, structural analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) and ion channels. The amino-acetyl group may mimic endogenous ligands, enabling competitive binding at:
-
Serotonin receptors (5-HT): Modulating mood and cognition.
-
σ-1 receptors: Influencing cellular stress responses.
Hypothetical Mechanism:
-
The acetamide moiety anchors the molecule to hydrophobic receptor pockets.
-
The protonated piperidine nitrogen forms ionic bonds with aspartate residues.
-
The amino-acetyl side chain engages in hydrogen bonding with serine or threonine residues.
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Structural Variation | Receptor Affinity (Ki, nM) |
|---|---|---|
| N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide | Parent compound | 5-HT₁A: 120 ± 15 |
| N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide | Methylation at acetamide N | 5-HT₁A: 85 ± 10 |
| N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide | S-enantiomer | 5-HT₁A: >1000 |
Future Research Directions
-
Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.
-
ADMET Profiling: Assess permeability, cytochrome P450 interactions, and hepatotoxicity.
-
Formulation Optimization: Lipid nanoparticle encapsulation for enhanced blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume